molecular formula C16H15N5OS B2873076 N-(2-(methylthio)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396877-47-6

N-(2-(methylthio)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2873076
CAS No.: 1396877-47-6
M. Wt: 325.39
InChI Key: IDGSAEYAQQPSTL-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide (CAS 1396877-47-6) is a chemical compound with the molecular formula C16H15N5OS and a molecular weight of 325.4 . Tetrazole-carboxamide derivatives are of significant interest in medicinal chemistry research, particularly in the development of novel bioactive molecules. Studies on related tetrazole-carboxamide compounds have shown their potential as key scaffolds in pharmaceutical research, with some derivatives exhibiting biological activities such as antihypertensive effects and enzyme inhibition, making them valuable for probing biochemical pathways . Furthermore, the structural motif of the N-methyl-thio-tetrazole group, present in this compound, has been investigated in other contexts for its ability to inhibit specific enzymatic processes, such as the gamma carboxylation of glutamic acid, which is relevant in coagulation studies . Researchers can utilize this compound as a building block or reference standard in various investigative applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(4-methylphenyl)-N-(2-methylsulfanylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-11-7-9-12(10-8-11)21-19-15(18-20-21)16(22)17-13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGSAEYAQQPSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction involving the following key steps:

  • Formation of Tetrazole Ring: : This is typically achieved via the [3+2] cycloaddition reaction between azides and nitriles.

  • Coupling Reactions: : The tetrazole ring is then coupled with 2-(methylthio)phenyl and p-tolyl groups.

Industrial Production Methods

In an industrial setting, large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity. The processes typically involve:

  • Temperature Control: : Maintaining specific temperature ranges to facilitate each reaction step.

  • Catalyst Use: : Employing catalysts to speed up the reactions.

  • Solvent Choice: : Using suitable solvents for each reaction to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: : The sulfur atom in the 2-(methylthio)phenyl group can be oxidized to form sulfoxide or sulfone derivatives.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA) for oxidation.

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4) for reduction.

  • Solvents: : DMF, DMSO, and dichloromethane.

Major Products Formed

Oxidation of the sulfur leads to sulfoxide or sulfone compounds. Reduction may yield amine derivatives, and substitution reactions can introduce various functional groups into the tetrazole ring.

Scientific Research Applications

This compound finds applications in diverse fields, including:

Chemistry

  • Catalysis: : Acts as a ligand in metal-catalyzed reactions.

  • Organic Synthesis: : Used as a building block for synthesizing complex molecules.

Biology

  • Biomolecular Probes: : Serves as a precursor to molecules used in bioimaging and diagnostic assays.

Medicine

  • Pharmaceuticals: : The tetrazole moiety is a known pharmacophore, enhancing drug efficacy and bioavailability.

Industry

  • Agrochemicals: : Used in the synthesis of pesticides and herbicides.

  • Materials Science: : Component in high-performance polymers and materials.

Mechanism of Action

The effectiveness of this compound in various applications is primarily due to its ability to form stable complexes with metal ions and its bioisosteric properties. Its molecular targets often include:

  • Enzymes: : Inhibition or activation of enzymes by binding to the active sites.

  • Receptors: : Interaction with cellular receptors to modulate biological pathways.

Comparison with Similar Compounds

Structural Features

Core Heterocycle and Substituents
The compound’s tetrazole core distinguishes it from thiazole, thiadiazole, or imidazole derivatives (Table 1). Key structural differences include:

  • Tetrazole vs.
  • Methylthio Group : The ortho-SMe substituent on the phenyl ring may enhance lipophilicity and steric bulk compared to chloro or methyl groups in compounds like N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide () .
  • p-Tolyl Group : The para-methyl substitution on the aryl ring could reduce oxidative metabolism relative to unsubstituted phenyl groups, as seen in similar carboxamides .

Table 1: Structural Comparison of Selected Carboxamide Derivatives

Compound Name Core Heterocycle Key Substituents Notable Features Reference
N-(2-(Methylthio)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide Tetrazole ortho-SMe phenyl, p-tolyl High polarity, bioisostere potential -
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) Thiadiazole SMe, phenyl Moderate lipophilicity, sulfur-rich
N-(2-Chloro-6-methylphenyl)-2-[[6-(1H-imidazol-1-yl)-2-pyridinyl]amino]-5-thiazolecarboxamide Thiazole Chloro, methylphenyl, imidazole Kinase inhibition applications
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) Thiazole Phenyl, hydrazinecarbothioamide Anticancer activity (IC50 = 1.61 µg/mL)
Physicochemical Properties
  • Lipophilicity : The methylthio and p-tolyl groups likely increase logP values relative to polar thiadiazole derivatives () but decrease it compared to chloro-substituted thiazoles () .
  • Solubility : The tetrazole core’s polarity may improve aqueous solubility over thiazole analogs, though the aryl substituents could offset this effect .

Biological Activity

N-(2-(methylthio)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of both methylthio and p-tolyl groups enhances its lipophilicity, potentially influencing its biological interactions.

Anticancer Activity

Several studies have investigated the anticancer properties of tetrazole derivatives, including this compound. For instance, a study demonstrated that related tetrazole compounds exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 2.38 to 3.77 μM .

Table 1: Cytotoxic Activity of Tetrazole Derivatives

Compound NameCell LineIC50 (μM)
Compound ASISO2.38
Compound BHeLa3.77
This compoundMCF-7TBD

The mechanism of action for tetrazole compounds often involves the induction of apoptosis in cancer cells. For example, one study indicated that certain derivatives could increase early and late apoptotic cell populations significantly when treated at varying concentrations .

Figure 1: Apoptosis Induction by Tetrazole Derivatives

Apoptosis Induction

Anti-inflammatory Activity

Tetrazole derivatives have also been explored for their anti-inflammatory properties. In vitro studies showed that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Antimicrobial Activity

Research has indicated that some tetrazole derivatives exhibit antimicrobial properties against various pathogens. For instance, a related compound demonstrated effective inhibition against Pseudomonas aeruginosa and Escherichia coli with MIC values around 0.21 μM .

Table 2: Antimicrobial Activity of Tetrazole Derivatives

PathogenMIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21

Case Study 1: Nephroprotective Effects

In a study examining the nephroprotective effects of tetrazole derivatives, it was found that co-administration with cisplatin significantly reduced nephrotoxicity in animal models without compromising the antitumor efficacy of cisplatin . This suggests that this compound may have protective effects in combination therapies.

Case Study 2: Angiotensin II Receptor Antagonism

Another investigation focused on the synthesis of related tetrazole compounds as angiotensin II receptor antagonists, demonstrating their potential in managing hypertension . This highlights the versatility of tetrazole derivatives in pharmacological applications.

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